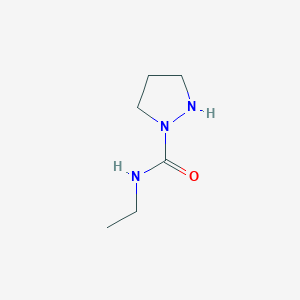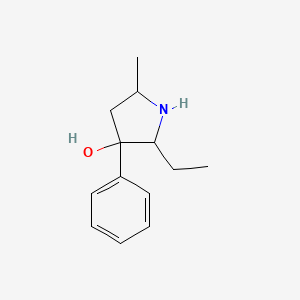
2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol is a heterocyclic compound that contains a pyrrolidine ring substituted with ethyl, methyl, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-ethyl-5-methyl-3-phenylpyrrolidine with an oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many biologically active compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine with various pharmaceutical applications.
Phenylpyrrolidine: A compound with a phenyl group attached to the pyrrolidine ring, known for its psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-3-12-13(15,9-10(2)14-12)11-7-5-4-6-8-11/h4-8,10,12,14-15H,3,9H2,1-2H3 |
Clé InChI |
NCBMSYHHOVQIRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CC(N1)C)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


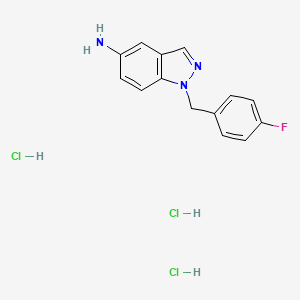
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
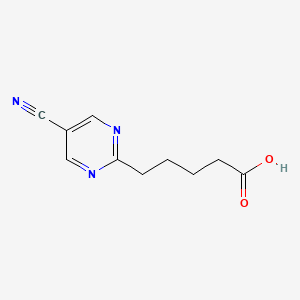
![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)
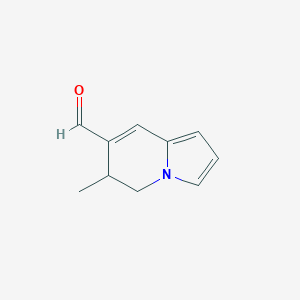
![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)

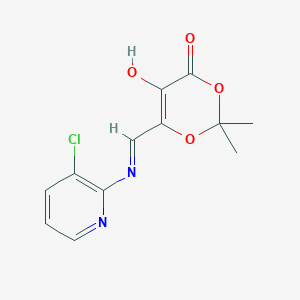

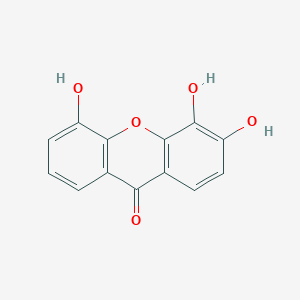
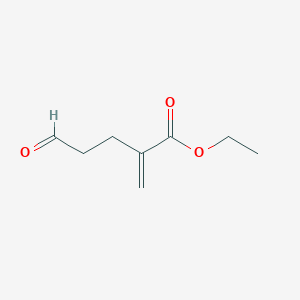
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
